molecular formula C18H19N5O3 B11031971 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11031971
M. Wt: 353.4 g/mol
InChI Key: URPLAPFBMMBQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a hybrid heterocyclic compound featuring a quinazolinone core fused with a tetrahydrocyclopenta[c]pyrazole system via a carboxamide linker. The quinazolinone moiety, a nitrogen-containing bicyclic structure, is substituted with a 2-methoxyethyl group at position 3, which likely enhances solubility and modulates steric interactions in biological systems . While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs in the literature suggest applications in kinase inhibition or GPCR modulation, depending on substituent patterns .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-26-8-7-23-10-19-14-6-5-11(9-13(14)18(23)25)20-17(24)16-12-3-2-4-15(12)21-22-16/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,24)(H,21,22)

InChI Key

URPLAPFBMMBQDH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone intermediate, which is then reacted with a pyrazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a quinazolinone and a tetrahydrocyclopenta[c]pyrazole. Below is a comparative analysis with related molecules from the evidence:

Core Heterocyclic Systems

  • Quinazolinone Derivatives: Compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () share the 4-oxo-3,4-dihydroquinazolin-6-yl group but replace the tetrahydrocyclopenta[c]pyrazole with a benzoxazin-piperazine system. The latter may enhance solubility via the piperazine moiety but reduce rigidity .
  • Tetrahydroimidazo[1,2-a]pyridine Analogs: The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a similar fused bicyclic system but lacks the quinazolinone-carboxamide linkage.

Substituent Effects

  • Methoxyethyl vs. Aromatic Groups: The 2-methoxyethyl group on the target compound’s quinazolinone may improve aqueous solubility relative to analogs with aromatic substituents, such as the 4-nitrophenyl group in or the dimethylphenyl in N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide (). However, aromatic groups could enhance π-π stacking in hydrophobic binding pockets .
  • Cyclopenta[c]Pyrazole vs. Thieno[c]Pyrazole: The tetrahydrocyclopenta[c]pyrazole in the target compound offers a more rigid, fused bicyclic structure compared to the thieno[c]pyrazole in . This rigidity may favor entropic gains during receptor binding .

Physicochemical Properties

While specific data for the target compound is absent, inferences can be drawn:

  • Molecular Weight : Likely >500 Da, similar to compounds in –6, suggesting moderate bioavailability challenges.
  • Polarity : The methoxyethyl and carboxamide groups may increase polarity compared to analogs with trifluoromethyl () or nitro () substituents, which are more lipophilic.

Data Table: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Potential Bioactivity Inference
Target Compound Quinazolinone + Cyclopenta[c]pyrazole 2-Methoxyethyl, carboxamide Kinase inhibition (structural analogy)
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano Electrophilic reactivity
N-[2-(2,3-Dimethylphenyl)-... () Thieno[c]pyrazole Dimethylphenyl, cyclohexanecarboxamide GPCR modulation (lipophilic substituent)
4-[3-Chloro-5-(trifluoromethyl)... () Benzoxazin-piperazine Trifluoromethyl, piperazine Solubility-enhanced kinase inhibitors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.